1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides under acidic conditions.
Formation of Pyrazolo-Thiazepine Ring: This involves cyclization reactions where intermediates such as hydrazines and thioamides are used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like riluzole and pramipexole contain the benzothiazole moiety and are used in medicinal chemistry.
Pyrazolo Compounds: Pyrazolo derivatives are known for their diverse biological activities and are used in drug development.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its fused heterocyclic structure, which combines the properties of benzothiazole and pyrazolo-thiazepine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21ClN4O2S2 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C27H21ClN4O2S2/c1-16-24-25(17-10-12-19(13-11-17)34-14-18-6-2-3-7-20(18)28)35-15-23(33)30-26(24)32(31-16)27-29-21-8-4-5-9-22(21)36-27/h2-13,25H,14-15H2,1H3,(H,30,33) |
InChI Key |
QTEFCBWSSOGLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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